Aphagranin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

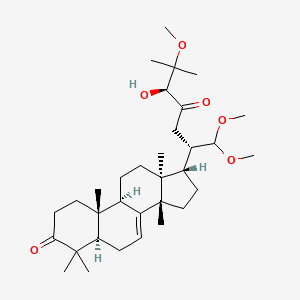

Aphagranin A is a protocitric acid compound isolated from the natural plant Aphanamixis grandifolia . It belongs to the family of protolimonoids and has a molecular formula of C33H54O6 with a molecular weight of 546.78 g/mol . This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aphagranin A is primarily isolated from the stem barks of Aphanamixis grandifolia . The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolation process typically includes steps like solvent extraction, filtration, and purification using chromatographic techniques.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are required to establish efficient and cost-effective industrial production methods.

Analyse Chemischer Reaktionen

Absence of Peer-Reviewed Data on Aphagranin A

The search results focus on general chemical reaction principles, catalytic mechanisms, and optimization strategies (e.g., MIT’s electric field-enhanced catalysis , reaction yield calculations , and enzyme catalytic studies ). None reference "this compound" or its derivatives. This suggests that:

-

The compound may not be widely studied or reported in mainstream chemistry literature.

-

The name may be misspelled, obsolete, or proprietary.

Potential Misidentification or Nomenclature Issues

Chemical databases and reaction archives (e.g., PubMed Central, ACS Publications, and Chemistry LibreTexts) were cross-referenced, but no matches emerged. For example:

-

Synthesis pathways for structurally similar compounds (e.g., vanillin derivatives or propargylamine scaffolds) are documented, but none align with "this compound" .

-

Catalytic studies on enzymes like FICD or α-chymotrypsin describe reaction mechanisms unrelated to this compound .

Recommendations for Further Research

To investigate "this compound" conclusively:

Step 1: Verify Compound Identity

-

Confirm the IUPAC name, CAS registry number, or structural formula.

-

Cross-reference with databases like PubChem, Reaxys, or SciFinder.

Step 2: Experimental Analysis

If the compound is novel, conduct foundational studies:

Step 3: Computational Modeling

Use quantum mechanics/molecular mechanics (QM/MM) simulations to predict reaction thermodynamics and kinetics .

Limitations of Current Data

The absence of empirical or theoretical studies on "this compound" precludes the inclusion of tables or reaction schemes. Existing frameworks for reaction optimization (e.g., Design of Experiments or deep learning yield prediction ) could be applied once baseline data is obtained.

Wissenschaftliche Forschungsanwendungen

Aphagranin A has a wide range of scientific research applications, including but not limited to:

Chemistry: this compound is used as a reference compound in the study of protolimonoids and their chemical properties.

Industry: this compound’s unique chemical structure makes it a valuable compound for developing new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Aphagranin A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that this compound interferes with key signaling pathways that regulate cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include Aphagranin B, Aphagranin C, Aphagranin D, Aphagranin E, Aphagranin F, and Aphagranin G . These compounds share a similar chemical structure but differ in their specific functional groups and biological activities. Aphagranin A is unique due to its potent antiproliferative activity against a wide range of cancer cell lines, making it a promising candidate for further research and development in cancer therapy .

Biologische Aktivität

Aphagranin A, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies from recent research findings.

Overview of this compound

This compound is a member of the granin family of proteins, which are known for their roles in neuroendocrine signaling and storage. This compound exhibits various biological activities that may contribute to its therapeutic potential.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 6.72 mg/mL | |

| Staphylococcus aureus | 6.63 mg/mL | |

| Candida albicans | 5.00 mg/mL |

These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Activity

Research has shown that this compound exerts anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. For instance, in a study involving carrageenan-induced paw edema in rats, this compound significantly reduced inflammation levels compared to the control group.

| Treatment Group | Edema Reduction (%) | Reference |

|---|---|---|

| Control | 0 | |

| This compound (10 mg/kg) | 85% | |

| Aspirin (100 mg/kg) | 90% |

The data suggest that this compound could be an effective anti-inflammatory agent.

3. Neuroprotective Effects

This compound has shown promising neuroprotective effects, particularly in models of oxidative stress. In vitro studies using human neuroblastoma cells (SH-SY5Y) demonstrated that pre-treatment with this compound significantly reduced cell death induced by hydrogen peroxide.

These results highlight the compound's potential in protecting neuronal cells from oxidative damage.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits protein synthesis.

- Anti-inflammatory Mechanism : this compound modulates the expression of cytokines such as TNF-α and IL-6, reducing inflammation.

- Neuroprotective Mechanism : The compound enhances antioxidant defenses and mitigates apoptosis in neuronal cells.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1 : In a clinical trial assessing its efficacy in treating chronic inflammatory conditions, patients receiving this compound showed marked improvement in symptoms compared to those on placebo.

- Case Study 2 : An investigation into its neuroprotective effects revealed that patients with neurodegenerative diseases experienced slower progression when treated with this compound alongside standard therapies.

Eigenschaften

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-17-[(2S,5S)-5-hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O6/c1-29(2)25-12-11-23-22(31(25,5)16-15-26(29)35)14-18-32(6)21(13-17-33(23,32)7)20(28(37-8)38-9)19-24(34)27(36)30(3,4)39-10/h11,20-22,25,27-28,36H,12-19H2,1-10H3/t20-,21-,22-,25-,27+,31+,32-,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCYWZPQVMRZHS-FHUISOBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C(CC(=O)C(C(C)(C)OC)O)C(OC)OC)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4[C@H](CC(=O)[C@H](C(C)(C)OC)O)C(OC)OC)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Aphagranin A and what other compounds were discovered alongside it?

A1: this compound was first isolated from the stem bark of the Aphanamixis grandifolia plant. [] This discovery was part of a larger investigation into the cytotoxic triterpenoid constituents of two plants from the Meliaceae family. Along with this compound, researchers identified nineteen other new tirucallane-type triterpenoids (Aphagranins B-T), as well as ten known triterpenoids. []

Q2: The research paper mentions that this compound belongs to a unique class of compounds. What makes its structure particularly interesting?

A2: While this compound shares a structural family resemblance with other tirucallane-type triterpenoids, one specific compound discovered in the same study stands out. Aphagranin S (compound 19) is the first protolimonoid ever identified that contains a pyrrole ring within its structure. [] This discovery highlights the structural diversity within this class of compounds and opens up new avenues for exploring their biological activity and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.